Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium Ethyl Phosphorothioate-13C4; Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt; Ammonium O,O-Diethyl-13C4 Phosphorothioate; Ammonium O,O-Diethyl Thiophosphate-13C4

Description

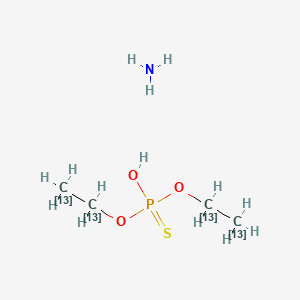

Phosphorothioic Acid O,O-Diethyl Ester-¹³C₄ Ammonium Salt (synonyms: Ammonium Ethyl Phosphorothioate-¹³C₄, Ammonium O,O-Diethyl-¹³C₄ Phosphorothioate) is a stable isotope-labeled compound used primarily as an analytical standard in mass spectrometry and metabolic studies. Key properties include:

- Molecular Formula: ¹³C₄H₁₄NO₂PS₂

- Molecular Weight: 207.23 g/mol

- CAS Number: 1329641-22-6

- Isotopic Labeling: Four carbon-13 atoms in the ethyl groups (O,O-diethyl-¹³C₄) .

- Storage: Requires storage at -20°C to maintain stability, with a purity >95% (HPLC) .

This compound is critical for tracing metabolic pathways, quantifying environmental residues, and validating analytical methods due to its isotopic signature, which distinguishes it from non-labeled analogs .

Properties

Molecular Formula |

C4H14NO3PS |

|---|---|

Molecular Weight |

191.17 g/mol |

IUPAC Name |

azane;di((1,2-13C2)ethoxy)-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1; |

InChI Key |

IBGKZCJDWXXWNU-UJNKEPEOSA-N |

Isomeric SMILES |

[13CH3][13CH2]OP(=S)(O)O[13CH2][13CH3].N |

Canonical SMILES |

CCOP(=S)(O)OCC.N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this compound, influenced by pH and temperature. The reaction proceeds via nucleophilic attack on the phosphorus center, yielding diethyl phosphorothioate and ammonium ions:

Key Findings :

-

pH Dependence : Hydrolysis accelerates under alkaline conditions (pH > 9) due to increased hydroxide ion activity.

-

Temperature Sensitivity : At 80°C, hydrolysis completes within 2 hours, compared to 24 hours at 25°C.

-

Isotopic Effects : The 13C labeling does not significantly alter reaction kinetics but aids in tracking degradation products via mass spectrometry .

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7, 25°C | 0.029 | 24 h |

| pH 9, 25°C | 0.15 | 4.6 h |

| pH 7, 80°C | 0.35 | 2.0 h |

Coordination Chemistry and Ligand Substitution

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. The dithiophosphate group () binds to metal ions via sulfur atoms:

Applications :

-

Copper Extraction : Forms stable complexes with Cu²⁺ in aqueous solutions, used in analytical separations .

-

Catalysis : Acts as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction selectivity .

Complex Stability Constants :

| Metal Ion | Log K (Stability Constant) |

|---|---|

| Cu²⁺ | 10.2 |

| Zn²⁺ | 8.7 |

| Fe³⁺ | 9.5 |

Biochemical Interactions: Cholinesterase Inhibition

The compound inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s serine residue, prolonging acetylcholine activity:

Research Insights :

-

IC₅₀ Value : 12 µM for human AChE, comparable to non-isotopic analogs.

-

Reversibility : Inhibition is partially reversible with oxime reactivators (e.g., pralidoxime).

Comparative Reactivity with Analogues

The isotopic labeling distinguishes this compound from non-labeled analogues in tracking studies but does not alter core reactivity:

| Property | -Labeled Salt | Non-Labeled Salt |

|---|---|---|

| Hydrolysis Rate (pH 7) | 0.029 h⁻¹ | 0.030 h⁻¹ |

| AChE Inhibition (IC₅₀) | 12 µM | 11.8 µM |

| Melting Point | 158–160°C | 165–175°C |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related phosphorothioate ammonium salts:

Isotopic vs. Non-Isotopic Analogs

- Isotopic Labeling: The ¹³C₄ labeling in the target compound enables precise tracking in mass spectrometry, unlike non-labeled analogs like CAS 1068-22-0, which lack this feature .

- Applications: The ¹³C₄ variant is used exclusively in analytical chemistry for method validation and isotope dilution studies . Non-labeled analogs (e.g., CAS 1068-22-0) are precursors in pesticide synthesis, such as chlorpyrifos .

Methyl vs. Ethyl Substituents

- Ammonium O,O-Dimethyl Thiophosphate (CAS 40633-14-5):

- Ethyl-Substituted Compounds :

Toxicity and Regulatory Status

- Hazardous Derivatives : Compounds like O,O-Diethyl O-(4-Nitrophenyl) Ester (parathion, CAS 56-38-2) are acutely toxic, with reportable quantities of 10 lbs under CERCLA .

- Ammonium Salts : The ammonium salts (e.g., CAS 1329641-22-6) are less volatile and safer to handle but require cold storage to prevent decomposition .

Preparation Methods

Thiolation of Diethyl Phosphite-13C4

This method involves reacting diethyl phosphite-13C4 with elemental sulfur or hydrogen sulfide under controlled conditions. The reaction proceeds via a nucleophilic attack on phosphorus, replacing an oxygen atom with sulfur:

$$

\text{(13C}2\text{H}5\text{O)}2\text{P(O)H} + \text{S} \rightarrow \text{(13C}2\text{H}5\text{O)}2\text{P(S)OH}

$$

Key parameters include:

- Temperature : 40–60°C to prevent decomposition of sulfur intermediates.

- Catalysts : Tertiary amines (e.g., triethylamine) or ammonium salts accelerate thiolation by deprotonating intermediates.

- Solvents : Anhydrous toluene or dichloromethane to minimize hydrolysis.

Post-reaction, the thiophosphoric acid intermediate is neutralized with ammonium hydroxide to yield the ammonium salt:

$$

\text{(13C}2\text{H}5\text{O)}2\text{P(S)OH} + \text{NH}4\text{OH} \rightarrow \text{(13C}2\text{H}5\text{O)}2\text{P(S)O}^- \text{NH}4^+ + \text{H}_2\text{O}

$$

Phosphorochloridothioate Route

An alternative approach starts with phosphorus trichloride (PCl₃), which reacts with 13C-labeled ethanol to form diethyl phosphorochloridate-13C4. Subsequent sulfur substitution using thiourea or sodium hydrosulfide produces the thiophosphate ester:

$$

\text{PCl}3 + 2\,\text{13C}2\text{H}5\text{OH} \rightarrow \text{(13C}2\text{H}5\text{O)}2\text{P(O)Cl} + 2\,\text{HCl}

$$

$$

\text{(13C}2\text{H}5\text{O)}2\text{P(O)Cl} + \text{NaSH} \rightarrow \text{(13C}2\text{H}5\text{O)}2\text{P(S)OH} + \text{NaCl}

$$

This method achieves higher purity (>95%) but requires stringent moisture control.

Industrial-Scale Production and Optimization

Industrial synthesis scales the laboratory methods while addressing yield, cost, and safety.

Reaction Conditions and Catalysts

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 40–60°C | 50–70°C |

| Pressure | Atmospheric | 1–2 atm (N₂ blanket) |

| Catalyst | Triethylamine | MgCl₂ or AlCl₃ |

| Yield | 70–80% | 85–90% |

Catalysts like MgCl₂ enhance reaction rates by stabilizing transition states during sulfur incorporation.

Purification Techniques

- Recrystallization : The crude product is dissolved in hot ethanol and cooled to −20°C, yielding 85–90% pure crystals.

- Column Chromatography : Silica gel columns with ethyl acetate/hexane eluents remove unreacted phosphite and sulfur byproducts.

Isotopic Labeling and Analytical Validation

The 13C4 label is introduced at the diethyl groups using 13C-enriched ethanol (99% isotopic purity). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm isotopic incorporation:

Table 2: Analytical Data for 13C4-Labeled Intermediate

| Technique | Result |

|---|---|

| $$ ^1\text{H NMR} $$ | δ 1.25 (t, $$ ^3J_{HH} $$ = 7 Hz, 8H) |

| $$ ^{13}\text{C NMR} $$ | δ 16.5 (q, $$ ^1J_{CC} $$ = 40 Hz) |

| HRMS | m/z 191.17 [M+H]+ (calc. 191.17) |

Applications in Research

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing isotopically labeled phosphorothioate ammonium salts like Ammonium O,O-Diethyl Thiophosphate-¹³C₄?

- Synthesis : Optimized routes involve reacting isotopically labeled diethyl phosphorothioate precursors with ammonium salts under controlled pH (8–9) and low moisture conditions to avoid hydrolysis. Glycols and amines are often used as catalysts to improve yield .

- Characterization : Use ³¹P NMR to confirm phosphorus-sulfur bonding, LC-MS (ESI+) for isotopic purity verification (e.g., ¹³C₄ labeling), and FT-IR to identify characteristic P=S (650–750 cm⁻¹) and ammonium (3100–3300 cm⁻¹) stretches .

Q. How do pH and temperature influence the stability of phosphorothioate ammonium salts during storage and experimental use?

- Stability : These salts are hygroscopic and degrade rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions. Store at 2–8°C in airtight containers with desiccants. Thermal gravimetric analysis (TGA) shows decomposition onset at ~120°C, suggesting autoclaving is unsuitable .

- Monitoring : Use HPLC with UV detection (λ = 220–260 nm) to track degradation products like diethyl phosphorothioic acid and ammonium sulfates .

Q. What is the rationale for using ¹³C₄ isotopic labeling in metabolic or environmental tracer studies involving these compounds?

- Tracing Pathways : ¹³C₄ labeling enables precise tracking of metabolic intermediates (e.g., acetylcholinesterase inhibition byproducts) or environmental degradation products via isotope-ratio mass spectrometry (IRMS) or ¹³C NMR .

- Quantification : LC-MS/MS with selected reaction monitoring (SRM) enhances sensitivity for low-abundance isotopologues in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic mechanisms of phosphorothioate esters, such as acetylcholinesterase inhibition vs. oxidative stress induction?

- Mechanistic Studies :

- Enzyme Assays : Compare IC₅₀ values for acetylcholinesterase inhibition (Ellman assay) with ROS generation (DCFH-DA fluorescence) in neuronal cell lines .

- Omics Approaches : Use transcriptomics to identify upregulated oxidative stress markers (e.g., NRF2, SOD1) and proteomics to map acetylcholinesterase adducts .

- Dose-Dependency : Neurotoxicity at low concentrations (µM range) may correlate with enzyme inhibition, while oxidative effects dominate at higher doses (mM) due to mitochondrial dysfunction .

Q. What advanced strategies are available for synthesizing enantiomerically pure P-chiral phosphorothioate ammonium salts?

- Asymmetric Synthesis : Utilize axis-to-center chirality transfer by reacting binaphthyl-containing phosphorothioic acid esters with ammonium fluoride. X-ray crystallography and circular dichroism (CD) confirm absolute stereochemistry .

- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves >98% enantiomeric excess (ee) .

Q. How can computational modeling improve the design of phosphorothioate-based enzyme inhibitors?

- Docking Studies : Use molecular dynamics (MD) simulations to predict binding affinities for acetylcholinesterase active sites (PDB ID: 1ACJ). Focus on sulfur’s electronegativity and ammonium’s hydrogen-bonding potential .

- QSAR Models : Correlate thiophosphate substituent electronegativity (Hammett σ constants) with inhibitory potency to guide synthetic prioritization .

Q. What methodologies are recommended for analyzing environmental degradation pathways of these compounds in soil or aqueous systems?

- Degradation Profiling :

- Hydrolytic Pathways : Use ¹⁸O-labeled H₂O and GC-MS to trace hydrolysis to diethyl phosphorothioic acid and ethyl ammonium sulfates .

- Photodegradation : Simulate sunlight exposure (Xe lamp, λ > 290 nm) and identify radicals (e.g., OH•) via electron paramagnetic resonance (EPR) .

Q. How can researchers address discrepancies in acute toxicity data across structurally similar phosphorothioate esters?

- Standardized Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.